(3-Chloro-4-cyanophenyl)boronic acid
Overview
Description
(3-Chloro-4-cyanophenyl)boronic acid is an organoboron compound with the molecular formula C7H5BClNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a cyano group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Chloro-4-cyanophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs hydroboration techniques, where a B-H bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane reagents .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-cyanophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products:
Oxidation: Produces boronic esters or alcohols.
Reduction: Yields boranes.
Substitution: Forms biaryl compounds through cross-coupling reactions.
Scientific Research Applications
(3-Chloro-4-cyanophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-4-cyanophenyl)boronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the formation of carbon-carbon bonds .
Comparison with Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the chlorine substituent at the 3-position.
3-Chloro-4-fluorophenylboronic acid: Contains a fluorine atom instead of a cyano group at the 4-position.
Uniqueness: (3-Chloro-4-cyanophenyl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the phenyl ring. This combination of functional groups enhances its reactivity and specificity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-chloro-4-cyanophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJTUOIMDNJEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674576 | |
Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008415-02-8 | |
Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-cyanophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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